molecular formula C5H12N2OS B15213975 S-Methyl (2-(methylamino)ethyl)carbamothioate CAS No. 61191-42-2

S-Methyl (2-(methylamino)ethyl)carbamothioate

Cat. No.: B15213975
CAS No.: 61191-42-2
M. Wt: 148.23 g/mol
InChI Key: NKCPRANUGUKHDB-UHFFFAOYSA-N
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Description

S-Methyl (2-(methylamino)ethyl)carbamothioate is an organic compound with the molecular formula C5H12N2OS It is a derivative of carbamothioate, characterized by the presence of a methyl group attached to the sulfur atom and a methylaminoethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl (2-(methylamino)ethyl)carbamothioate typically involves the reaction of methyl isothiocyanate with 2-(methylamino)ethanol. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction can be represented as follows:

CH3NCS+HOCH2CH2NHCH3CH3SCONHCH2CH2NHCH3\text{CH}_3\text{NCS} + \text{HOCH}_2\text{CH}_2\text{NHCH}_3 \rightarrow \text{CH}_3\text{SCO}\text{NHCH}_2\text{CH}_2\text{NHCH}_3 CH3​NCS+HOCH2​CH2​NHCH3​→CH3​SCONHCH2​CH2​NHCH3​

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

S-Methyl (2-(methylamino)ethyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The methyl group attached to the sulfur atom can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

S-Methyl (2-(methylamino)ethyl)carbamothioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of S-Methyl (2-(methylamino)ethyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The molecular pathways involved may include the modulation of enzyme activity, alteration of protein conformation, or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • S-Methyl (2-(dimethylamino)ethyl)carbamothioate
  • S-Ethyl (2-(methylamino)ethyl)carbamothioate
  • S-Propyl (2-(methylamino)ethyl)carbamothioate

Uniqueness

S-Methyl (2-(methylamino)ethyl)carbamothioate is unique due to its specific structural features, such as the presence of a methyl group on the sulfur atom and a methylaminoethyl group on the nitrogen atom. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61191-42-2

Molecular Formula

C5H12N2OS

Molecular Weight

148.23 g/mol

IUPAC Name

S-methyl N-[2-(methylamino)ethyl]carbamothioate

InChI

InChI=1S/C5H12N2OS/c1-6-3-4-7-5(8)9-2/h6H,3-4H2,1-2H3,(H,7,8)

InChI Key

NKCPRANUGUKHDB-UHFFFAOYSA-N

Canonical SMILES

CNCCNC(=O)SC

Origin of Product

United States

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